2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide
Description
This compound features a benzamide core linked to a substituted pyrrolidinone moiety via a ureido group. While explicit data on its synthesis or applications are absent in the provided evidence, its structural complexity suggests relevance in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-27-14-8-6-13(7-9-14)23-11-12(10-17(23)24)21-19(26)22-16-5-3-2-4-15(16)18(20)25/h2-9,12H,10-11H2,1H3,(H2,20,25)(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWRIDAJHFQIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzamide (often referred to as a derivative of benzamide) has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 304.36 g/mol
The synthesis typically involves multistep organic reactions that include the formation of the pyrrolidinone ring and subsequent attachment of the methoxyphenyl and urea moieties. Specific reaction conditions such as temperature and catalysts are optimized for yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Binding : It may bind to certain receptors, influencing cellular signaling pathways that regulate physiological responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzamide, including those containing the methoxyphenyl group, exhibit significant antimicrobial properties. For instance, compounds targeting the FtsZ protein , which is crucial for bacterial cell division, have shown promising results against multidrug-resistant strains such as MRSA and VRSA .
| Compound | Activity | Target | Reference |
|---|---|---|---|
| A14 | Potent antibacterial | FtsZ protein | |
| 10a | Antifungal (84.4%) | Various fungi |
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent is under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further studies are necessary to elucidate these effects comprehensively.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzamide derivatives against clinical isolates of Staphylococcus aureus. The compound demonstrated superior activity compared to standard antibiotics like ciprofloxacin, indicating its potential as a new therapeutic agent against resistant strains .
- Antifungal Properties : Another research effort focused on synthesizing novel benzamide derivatives with antifungal activity against pathogens like Botrytis cinerea. The findings revealed that certain derivatives exhibited higher efficacy than traditional fungicides .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituted Benzamide Derivatives
The evidence highlights several benzamide derivatives with modifications to the aryl or alkyl substituents. For example:
- N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, compound 13): Contains a cyanomethoxy group, which introduces strong electron-withdrawing effects compared to the methoxy group in the target compound. This may reduce metabolic stability but enhance polarity .
Table 1: Substituent Effects on Benzamide Derivatives
Pyrrolidinone and Quinazolinone Analogues
The 5-oxopyrrolidin-3-yl group in the target compound distinguishes it from quinazolinone-containing analogs like 3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide (, compound 155). The latter incorporates a purine-linked quinazolinone system, enabling nucleotide-like interactions (e.g., with kinases or DNA). In contrast, the pyrrolidinone in the target compound may favor conformational rigidity and hydrogen bonding .
Table 2: Core Heterocycle Comparison
| Compound ID | Core Structure | Molecular Weight (Da) | Key Interactions |
|---|---|---|---|
| Target Compound | Pyrrolidinone | ~383 (calculated) | Hydrogen bonding |
| Compound 155 | Quinazolinone-Purine | 455 (M+H) | Nucleotide mimicry |
Research Findings and Implications
- Electronic Effects: The 4-methoxyphenyl group in the target compound balances electron donation and lipophilicity, whereas electron-withdrawing groups (e.g., cyanomethoxy in compound 13) may compromise stability .
- Reactivity: Propenyloxy (compound 14) and purine-quinazolinone (compound 155) systems offer unique reactivity profiles absent in the target compound .
- Structural Rigidity: The pyrrolidinone core may confer better target selectivity compared to flexible alkyl chains in other analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
